(-)-Cannabidiol-d9 is a synthetic derivative of cannabidiol, a non-psychoactive compound found in cannabis. This compound is specifically labeled as (-)-trans-delta-9-tetrahydrocannabinol and is often researched for its potential therapeutic applications. It exists in a concentration of 1 mg/mL in methanol, a common solvent used in chemical synthesis and analysis.
The primary source of (-)-Cannabidiol-d9 is the chemical synthesis from cannabidiol, which can be derived from both natural and synthetic routes. Research has shown that various methods can convert cannabidiol into delta-9-tetrahydrocannabinol, highlighting the compound's versatility and importance in pharmacological studies.
(-)-Cannabidiol-d9 belongs to the class of cannabinoids, which are compounds that interact with the endocannabinoid system in humans. It is classified as a psychoactive cannabinoid due to its structural similarity to delta-9-tetrahydrocannabinol, the primary psychoactive component of cannabis.
The synthesis of (-)-Cannabidiol-d9 typically involves several chemical reactions where cannabidiol is subjected to acidic conditions. Common methods include:
The synthesis often requires specific solvents like dichloromethane or methanol and can utilize various catalysts such as aluminum chloride or metal triflates. The reaction conditions (temperature, pressure, and time) are critical for optimizing product yield and minimizing unwanted by-products like iso-tetrahydrocannabinol .
The molecular structure of (-)-Cannabidiol-d9 features a bicyclic structure typical of cannabinoids, characterized by a pentyl side chain and a phenolic group. Its molecular formula is , with a molecular weight of approximately 314.47 g/mol.
The compound exhibits stereochemistry that influences its biological activity. The specific configuration at the chiral centers plays a crucial role in its interaction with cannabinoid receptors.
(-)-Cannabidiol-d9 undergoes various chemical transformations under acidic conditions:
The reaction pathways involve multiple steps where the presence of acids catalyzes the transformation of functional groups, leading to the desired product while minimizing side reactions . Techniques such as gas chromatography-mass spectrometry are often employed to analyze the reaction products.
The mechanism by which (-)-Cannabidiol-d9 exerts its effects primarily involves interaction with cannabinoid receptors in the central nervous system:
Research indicates that the binding affinity of (-)-Cannabidiol-d9 for CB1 receptors significantly influences its pharmacological profile, demonstrating varying degrees of efficacy depending on the concentration and presence of other cannabinoids .
(-)-Cannabidiol-d9 is utilized in various research contexts:
CBD-d9 maintains the core pentylbenzene and monoterpenoid structure of non-deuterated CBD (empirical formula: C₂₁H₃₀O₂ → C₂₁H₂₁D₉O₂), with molecular mass increasing from 314.5 g/mol to approximately 323.5 g/mol. The compound exhibits specific stereochemistry: 6aS,10aR configuration, positioning the phenolic hydroxyl group and pentyl chain trans to each other across the chiral plane. This configuration is critical for maintaining the three-dimensional orientation necessary for receptor interactions. The deuterium atoms predominantly substitute hydrogens at the C-1', C-2', C-3', C-4', and C-5' positions of the pentyl chain and select positions on the resorcinyl ring, creating a mass signature that aids isotopic tracing without perturbing electronic properties [1] [5].
Table 1: Molecular Characterization of (-)-Cannabidiol-d9
Property | Specification |
---|---|
IUPAC Name | 2-[(1R,6R)-3-Methyl-6-(prop-1-en-2-yl)cyclohex-2-en-1-yl]-5-pentyl-1,3-benzenediol-d9 |
Empirical Formula | C₂₁H₂₁D₉O₂ |
Molecular Weight | 323.54 g/mol |
Deuterium Positions | C-1', C-2', C-3', C-4', C-5' (pentyl chain); C-2, C-4 (resorcinyl ring) |
Chiral Centers | C-1 (6a position), C-5 (10a position) |
CAS Registry Number | 71314488 |
The methanol solvent system significantly influences CBD-d9's behavior through hydrogen bonding and solvation effects. Methanol’s protic nature (dielectric constant: ε = 32.7) stabilizes the phenolic hydroxyl groups via solvent interactions, reducing oxidative degradation rates compared to non-polar solvents. Accelerated stability studies demonstrate CBD-d9’s half-life exceeds 12 months at -20°C in methanol, whereas degradation products like cannabinol-d9 (CBN-d9) emerge under thermal stress (>60°C) via oxidative cyclization [5].
Ultraviolet-visible spectroscopy in methanol reveals characteristic absorbance maxima at 210 nm and 275 nm, attributable to π→π* transitions in the phenolic ring. The deuterium substitution induces subtle hypsochromic shifts of 1-3 nm relative to non-deuterated CBD due to altered vibrational frequencies in C-D bonds. Methanol also enhances electrospray ionization efficiency in mass spectrometry, with [M+H]+ and [M+Na]+ adducts predominating in positive-ion mode [2].
Table 2: Physicochemical Properties of CBD-d9 in Methanol
Property | Value/Characteristics |
---|---|
Solubility | Fully miscible at 1 mg/mL (3.09 mM) |
λmax | 210 nm, 275 nm |
LogP (calc.) | 5.8 (similar to non-deuterated CBD) |
Degradation Products | Cannabinol-d9, Δ8/Δ9-THC-d9 (acid-catalyzed) |
Stabilizers | None required in methanol matrix |
CBD-d9 exhibits distinct chemical behavior compared to emerging cannabinoid isomers and synthetic derivatives. Unlike THC isomers, CBD-d9 lacks psychoactivity due to the absence of tetrahydropyran ring closure and C-3 alkyl side chain modifications necessary for CB1 receptor binding. Key differentiators include:
Chromatographic separation remains challenging due to structural similarities. Reverse-phase HPLC (C18 column) shows CBD-d9 eluting near CBD (ΔRt ≈ 0.2 min) but well-resolved from THC isomers under methanol/water gradients. Notably, acidic conditions may catalyze CBD-d9 cyclization to Delta-8/9-THC-d9, necessitating neutral pH mobile phases during analysis [2] [5].
Table 3: Structural and Analytical Comparison with Key Cannabinoids
Cannabinoid | Core Structure | Double Bond Position | Psychoactivity | Relative Stability in MeOH | HPLC Retention Shift vs. CBD-d9 |
---|---|---|---|---|---|
CBD-d9 | Open resorcinyl | N/A | None | High (t90 >12 months) | Baseline |
Δ9-THC | Closed dibenzopyran | Δ9,10 | High | Low (epimerizes to Δ8-THC) | +3.8 min [2] |
Δ8-THC | Closed dibenzopyran | Δ8,9 | Moderate | Moderate | +2.1 min [2] |
Δ10-THC | Closed dibenzopyran | Δ10,11 | Moderate | Low | +1.9 min [2] |
HHC | Saturated dibenzopyran | None | Low-Moderate | High (resists oxidation) | +4.3 min [3] |
THCP | Extended alkyl chain | Δ9,10 | Extreme | Low | +6.5 min [3] |
Deuterium incorporation in CBD-d9 confers kinetic isotope effects (KIEs) that reduce oxidative metabolism rates 2-5 fold compared to non-deuterated CBD. This property makes it invaluable as an internal standard in mass spectrometry, where its chromatographic co-elution with analytes permits precise isotope dilution quantification. Notably, CBD-d9’s resistance to thermal degradation in methanol surpasses that of acid-converted isomers like Delta-8-THC, which often contain residual catalysts (e.g., HCl) accelerating decomposition [4] [5].
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13836-61-8
CAS No.: 13568-33-7
CAS No.: 50875-10-0
CAS No.: 32338-15-1